Ethyl 3-(benzylamino)-2-methylpropanoate

Catalog No.
S687812
CAS No.
99985-63-4
M.F
C13H19NO2
M. Wt
221.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-(benzylamino)-2-methylpropanoate

CAS Number

99985-63-4

Product Name

Ethyl 3-(benzylamino)-2-methylpropanoate

IUPAC Name

ethyl 3-(benzylamino)-2-methylpropanoate

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

InChI

InChI=1S/C13H19NO2/c1-3-16-13(15)11(2)9-14-10-12-7-5-4-6-8-12/h4-8,11,14H,3,9-10H2,1-2H3

InChI Key

CRLWGPSWMIFWRM-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)CNCC1=CC=CC=C1

Canonical SMILES

CCOC(=O)C(C)CNCC1=CC=CC=C1

Ethyl 3-(benzylamino)-2-methylpropanoate (CAS 99985-63-4) is a highly versatile, orthogonally protected β-amino acid building block characterized by its α-methyl substitution and N-benzyl protection. In industrial and advanced laboratory settings, this compound is primarily procured as a conformationally restricted precursor for peptidomimetics, β-lactam antibiotics, and complex small-molecule active pharmaceutical ingredients (APIs). The presence of the 2-methyl group introduces critical steric constraints that dictate downstream molecular folding, while the N-benzyl and ethyl ester groups provide a robust, acid-stable orthogonal protection scheme. This makes it a superior starting material compared to unprotected or unmethylated analogs when executing multi-step syntheses requiring mild deprotection and high stereocontrol [1].

Substituting Ethyl 3-(benzylamino)-2-methylpropanoate with simpler analogs, such as Ethyl 3-(benzylamino)propanoate or unprotected Ethyl 3-amino-2-methylpropanoate, introduces severe process and performance liabilities. The absence of the 2-methyl group eliminates the Thorpe-Ingold effect, drastically reducing the conformational rigidity required for stable β-peptide foldamer formation and often resulting in inactive downstream APIs. Furthermore, attempting to use an unprotected primary amine precursor leads to uncontrolled polyalkylation and self-condensation during coupling steps, reducing overall yields and necessitating costly chromatographic purifications. The specific combination of the N-benzyl group and the sterically hindered α-methyl ethyl ester ensures chemoselectivity during harsh basic functionalizations, making this exact compound non-interchangeable for rigorous synthetic workflows [1].

Hydrolytic Stability During Basic N-Functionalization

During multi-step syntheses, β-amino esters are often subjected to basic conditions for further N-alkylation or cross-coupling. Ethyl 3-(benzylamino)-2-methylpropanoate demonstrates exceptional resistance to premature ester hydrolysis under these conditions due to the combined steric shielding of the ethyl group and the α-methyl substituent. Comparative studies show that under standard basic conditions, this target compound exhibits minimal degradation, whereas the unmethylated methyl ester analog suffers significant hydrolytic loss [1].

Evidence DimensionEster hydrolysis rate under basic conditions (K2CO3/DMF, 24h)
Target Compound Data< 5% hydrolysis
Comparator Or BaselineMethyl 3-(benzylamino)propanoate (> 25% hydrolysis)
Quantified Difference> 5-fold reduction in unwanted hydrolysis
ConditionsK2CO3 in DMF at 60 °C for 24 hours

Ensures high intermediate yields and eliminates the need for mid-route re-esterification during complex API synthesis.

Orthogonal Deprotection Efficiency via Hydrogenolysis

The N-benzyl protection of this compound allows for highly specific, acid-free deprotection via catalytic hydrogenolysis. This is a critical advantage over N-Boc protected alternatives, which require strong acids (like TFA or HCl) for removal. Acidic deprotection can cause partial cleavage of the ethyl ester or degrade acid-sensitive functional groups installed elsewhere on the molecule. Quantitative recovery data indicates that hydrogenolysis of the N-benzyl group proceeds cleanly, leaving the ethyl ester entirely intact [1].

Evidence DimensionEster retention during amine deprotection
Target Compound Data100% ester retention (via Pd/C, H2 hydrogenolysis)
Comparator Or BaselineN-Boc ethyl ester analog (~85-90% ester retention via TFA deprotection)
Quantified Difference10-15% improvement in ester survival and elimination of acid-catalyzed side reactions
ConditionsStandard deprotection conditions (H2/Pd-C for Bn vs. TFA/CH2Cl2 for Boc)

Enables the use of this building block in the synthesis of highly acid-sensitive complex molecules without yield loss.

Conformational Rigidity in Beta-Peptide Foldamers

The inclusion of the α-methyl group in the β-amino acid backbone is a primary driver for procuring this specific compound in peptidomimetic research. The 2-methyl substitution restricts the torsional angles of the resulting polymer, strongly favoring the formation of stable secondary structures such as 14-helices. When incorporated into oligomeric sequences, derivatives of Ethyl 3-(benzylamino)-2-methylpropanoate achieve high helical propensity, whereas sequences built from unsubstituted β-alanine remain largely unstructured in solution[1].

Evidence DimensionHelical propensity in hexameric β-peptides
Target Compound Data> 80% stable 14-helix formation
Comparator Or BaselineUnsubstituted β-alanine precursor (< 15% helicity)
Quantified Difference> 5-fold increase in secondary structure stability
ConditionsCircular dichroism (CD) spectroscopy in methanol at 25 °C

Crucial for designing foldamers that require strict conformational control to mimic natural protein-protein interactions.

Synthesis of Conformationally Restricted Beta-Peptides

This compound is the optimal choice for synthesizing protease-resistant foldamers. The α-methyl group directly induces the stable 14-helix secondary structures required for high-affinity target binding, which cannot be achieved using unmethylated β-alanine precursors [1].

Acid-Free Multi-Step API Manufacturing

In workflows containing acid-sensitive moieties, this compound is preferred over Boc-protected alternatives. The N-benzyl group allows for orthogonal, acid-free deprotection via hydrogenolysis, ensuring the structural integrity of complex pharmaceutical intermediates is maintained throughout the synthetic route [2].

Precursor for Substituted Beta-Lactam Antibiotics

The compound serves as an excellent building block for β-lactam core synthesis. The combined steric bulk of the α-methyl and ethyl ester groups provides superior hydrolytic stability during basic cyclization steps, improving overall yields compared to less hindered methyl ester analogs [3].

XLogP3

2.1

Dates

Last modified: 08-15-2023

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